molecular formula C14H16BrNO3 B1429854 ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate CAS No. 1073067-97-6

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Cat. No. B1429854
M. Wt: 326.19 g/mol
InChI Key: XKFBQKVPNUAJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the indole class. It is a novel tricyclic compound that inhibits β-secretase cleavage of APP and is useful as therapeutic agents for treating neurodegenerative diseases .


Molecular Structure Analysis

The molecular formula of ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is C12H12BrNO3. The average mass is 283.118 Da and the monoisotopic mass is 281.989136 Da .

Scientific Research Applications

Synthesis and Chemical Structure

  • Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is related to brominated indole compounds, which have diverse applications in chemical synthesis. For instance, the structural analysis and synthesis process of similar bromoindole compounds have been a subject of research, contributing to the understanding of their chemical properties and potential applications (Leggetter & Brown, 1960).

Antiviral Properties

  • Several studies have explored the antiviral activities of bromoindole derivatives. Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, for example, have shown in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (Gong Ping, 2006). Another study indicates significant antiviral activity in the context of Hepatitis B virus (Chai et al., 2006).

Synthetic Applications

  • Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate and similar compounds are valuable in synthetic chemistry. For instance, the Claisen rearrangement of ethyl allyloxyindole-2-carboxylates has been described, indicating the potential of these compounds in synthetic reactions (Moody, 1984).

Pharmaceutical Potential

  • Bromoindoles, including ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate, have potential pharmaceutical applications. Research indicates their effectiveness in antiviral and antibacterial properties, as well as possible applications in other therapeutic areas (Uppar et al., 2020).

properties

IUPAC Name

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBQKVPNUAJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Synthesis routes and methods I

Procedure details

To a mixture of EXAMPLE 1A (1.85 g) in THF (50 mL) was added 1M borane.THF (30 mL). The mixture was stirred at room temperature for 16 hours, quenched with methanol (10 mL) and concentrated. The concentrate was purified by flash column chromatography on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of EXAMPLE 1A (1.85 g) in THF (50 mL) was added 1M borane•THF (30 mL). The mixture was stirred at room temperature for 16 hours, quenched with methanol (10 mL) and concentrated. The concentrate was purified by flash column chromatography on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
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ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

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